Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-
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Overview
Description
Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[33]hept-6-yl)- is a complex organic compound with a unique structure that includes a bromophenyl group and a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the bromophenyl group. One common method involves the reaction of a suitable spirocyclic precursor with a bromophenyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-: This compound has a similar spirocyclic structure but differs in the presence of an oxa group instead of a thia group.
(4-Bromo-phen-yl)(1H-indol-7-yl)methanone: This compound features an indole ring instead of the spirocyclic system.
Uniqueness
Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- is unique due to its combination of a bromophenyl group and a spirocyclic system with a thia group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H12BrNO3S |
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Molecular Weight |
330.20 g/mol |
IUPAC Name |
(4-bromophenyl)-(1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C12H12BrNO3S/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-18(12,16)17/h1-4H,5-8H2 |
InChI Key |
FANMWZAHWGRVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C12CN(C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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